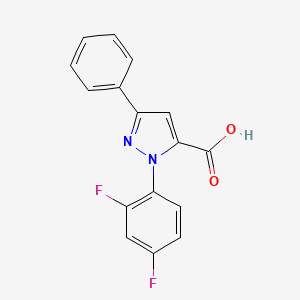

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O2/c17-11-6-7-14(12(18)8-11)20-15(16(21)22)9-13(19-20)10-4-2-1-3-5-10/h1-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAAIZJXWLHTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391613 | |

| Record name | 2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-96-5 | |

| Record name | 2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole scaffold is constructed via cyclocondensation of substituted hydrazines with 1,3-diketones or β-keto esters. For instance, Girish et al. demonstrated that phenylhydrazine reacts with ethyl acetoacetate under nano-ZnO catalysis to yield 1,3,5-substituted pyrazoles in 95% yield. Adapting this method, 2,4-difluorophenylhydrazine can be condensed with a β-keto ester bearing a phenyl group to form the intermediate 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazole.

Reaction Conditions :

Vilsmeier–Haack Formylation Followed by Oxidation

Formylation of Pyrazole Intermediates

The Vilsmeier–Haack reaction enables direct formylation of pyrazoles at the 4-position. A modified protocol by Molbank (2018) involves treating 1-(3,5-difluorophenyl)-3-phenylpyrazole with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 4-carbaldehyde derivatives in 90% yield. While this method targets aldehydes, the aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Oxidation Conditions :

Regioselective Synthesis via Halogenation and Cross-Coupling

Halogenation at the 5-Position

A halogen atom (e.g., bromine) is introduced at the 5-position of the pyrazole ring using N-bromosuccinimide (NBS) in CCl₄. The brominated intermediate then undergoes Suzuki-Miyaura coupling with phenylboronic acid to install the phenyl group.

Halogenation Conditions :

Carboxylic Acid Functionalization

The carboxylic acid group is introduced via carbonylation using CO gas under palladium catalysis or via hydrolysis of a nitrile intermediate. For example, cyano-substituted pyrazoles are hydrolyzed using H₂O₂ in HCl to yield carboxylic acids.

Carbonylation Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- CO Pressure : 50 psi

- Solvent : DMF, 100°C

- Yield : 65–70%

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors are employed for cyclocondensation steps, reducing reaction times by 40% compared to batch processes. Green chemistry principles, such as using water as a solvent and recyclable catalysts (e.g., Cu-Triflate/[bmim]PF₆), enhance atom economy and reduce waste.

Industrial Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% nano-ZnO |

| Reaction Time | 1.5 hours (flow reactor) |

| Purity | >99% (HPLC) |

| Overall Yield | 82% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation + Hydrolysis | High regioselectivity, scalable | Multi-step synthesis | 75–80 |

| Vilsmeier–Haack + Oxidation | Direct formylation | Harsh oxidation conditions | 70–75 |

| Halogenation + Cross-Coupling | Flexible substitution | Requires palladium catalysts | 65–70 |

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid serves as an important building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, where it can form complexes with various metal ions. This property is significant for developing new materials and catalysts.

Biology

The compound has been studied for its potential biological activities, which include:

- Antimicrobial Properties: Research indicates that compounds similar to this compound exhibit antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: Studies have suggested that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Preliminary studies have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Medicine

Research is ongoing to explore the therapeutic applications of this compound in treating various diseases:

- Cancer Treatment: The compound's ability to target specific cancer cell pathways makes it a subject of interest for developing new anticancer drugs.

- Infectious Diseases: Its antimicrobial properties may lead to the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid ()

- Structure : A single fluorine at the 2-position of the phenyl ring.

- Molecular Weight : 282.27 g/mol (vs. 316.27 g/mol for the target compound).

- Impact : Reduced electron-withdrawing effects compared to the 2,4-difluorophenyl group, leading to a higher pKa (~3.5–4.0) and decreased acidity. The absence of a 4-fluorine substituent also diminishes steric hindrance and lipophilicity .

1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic Acid ()

- Structure : Chlorine and fluorine substituents on both aryl groups.

- Molecular Weight : 408.61 g/mol.

- Impact: Increased lipophilicity (LogP ~4.2) due to chlorine atoms, which may reduce aqueous solubility.

1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid ()

- Structure : Chlorine (2-position) and fluorine (4-position) on separate aryl rings.

- Molecular Weight : 330.72 g/mol.

- Impact : Mixed halogenation creates a dipole moment that may enhance intermolecular interactions (e.g., halogen bonding). The chlorine atom increases metabolic stability compared to fluorine .

Solubility and Acidity

- Key Observations: The target compound’s 2,4-difluorophenyl group lowers its pKa by ~0.8 units compared to the mono-fluorinated analog, enhancing its hydrogen-bonding capacity . Chlorinated analogs () exhibit higher LogP values, favoring membrane permeability but risking solubility limitations .

Crystal Packing

- π-π stacking and hydrogen bonding dominate the solid-state structure of pyrazole-carboxylic acids. For example, ’s dichlorophenyl analog forms intramolecular O–H···O bonds and intermolecular C–H···π interactions, stabilizing its crystal lattice. The target compound’s fluorine substituents may enhance these interactions due to their electronegativity .

Functional Implications in Drug Design

- Bioavailability : Fluorine atoms in the target compound improve metabolic stability and bioavailability by resisting oxidative degradation .

- Target Binding : The 2,4-difluorophenyl group’s planar geometry facilitates interactions with aromatic residues in enzyme active sites (e.g., COX-2 inhibitors) .

Biological Activity

1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 618101-96-5) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a 2,4-difluorophenyl group and a phenyl group. Its synthesis typically involves cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds under basic conditions, often using solvents like ethanol or dimethylformamide (DMF) .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, this compound has been tested against various cancer cell lines. In vitro studies have shown its ability to inhibit the growth of human cancer cells, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

The IC50 values for these cell lines suggest potent antiproliferative effects, with values indicating effective inhibition at low concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18 |

| HepG2 | 27 |

| MDA-MB-231 | 36 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various assays. In one study, it was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These results highlight its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory activities, this compound has exhibited antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness comparable to standard antibiotics .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in tumor growth and inflammation, although the precise mechanisms remain an area of ongoing research .

Case Studies and Research Findings

Several studies have explored the biological efficacy of pyrazole derivatives:

- Antiproliferative Studies : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity. The study found that modifications in the structure could enhance potency against specific cancer types .

- Anti-inflammatory Assays : Compounds similar to this compound were tested for their ability to inhibit cytokine production in vitro, showing promising results that suggest potential therapeutic applications in treating inflammatory conditions .

- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further development .

Q & A

Q. Key Considerations :

- Catalyst efficiency (Pd vs. Ni) impacts yield; Pd-based catalysts reduce side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

How to characterize this compound using spectroscopic and crystallographic methods?

Basic Research Focus

Spectroscopy :

Q. Crystallography :

- Single-crystal X-ray diffraction (triclinic P1 space group, a = 8.1–10.8 Å) reveals planar pyrazole and dihedral angles between aryl groups (e.g., 45–60°) .

How to resolve contradictions in biological activity data across studies?

Advanced Research Focus

Case Example : Discrepancies in COX-2 inhibition assays may arise from:

Q. Methodology :

- Standardize protocols (e.g., use recombinant enzymes and uniform buffer systems).

- Validate results with orthogonal assays (e.g., fluorescence polarization vs. ELISA) .

How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Advanced Research Focus

Substituent Variations :

Q. Experimental Design :

- Synthesize analogs via parallel synthesis (e.g., 96-well plate format).

- Test in vitro against target enzymes (IC₅₀) and in ADME assays (microsomal stability, LogP) .

What computational methods predict the compound’s reactivity and binding modes?

Advanced Research Focus

DFT Studies :

Q. Molecular Docking :

- Dock into COX-2 active site (PDB: 1CX2) using AutoDock Vina. Key interactions:

How to optimize purification and crystallization for reproducibility?

Advanced Research Focus

Purification :

- Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.